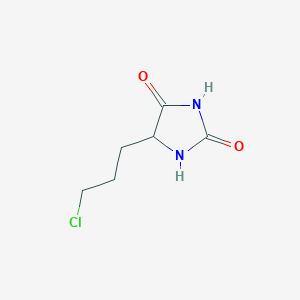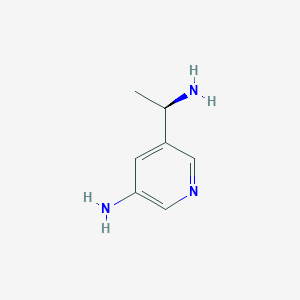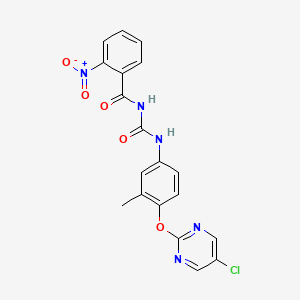
N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 5-chloropyrimidine with 4-hydroxy-3-methylbenzoic acid to form an intermediate. This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Hydrolysis: Formation of 4-((5-chloropyrimidin-2-yl)oxy)-3-methylbenzoic acid and 2-nitroaniline.
Applications De Recherche Scientifique
N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one
- tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate
Uniqueness
N-((4-((5-Chloropyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a chloropyrimidine moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C19H14ClN5O5 |
|---|---|
Poids moléculaire |
427.8 g/mol |
Nom IUPAC |
N-[[4-(5-chloropyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-nitrobenzamide |
InChI |
InChI=1S/C19H14ClN5O5/c1-11-8-13(6-7-16(11)30-19-21-9-12(20)10-22-19)23-18(27)24-17(26)14-4-2-3-5-15(14)25(28)29/h2-10H,1H3,(H2,23,24,26,27) |
Clé InChI |
SRCYRSNCOKJWQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



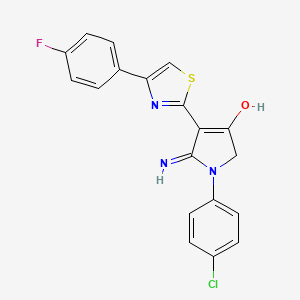
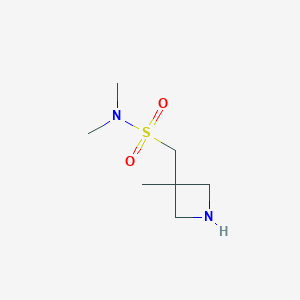
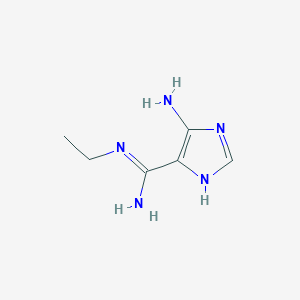

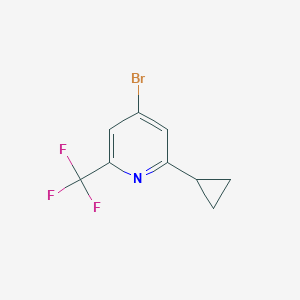

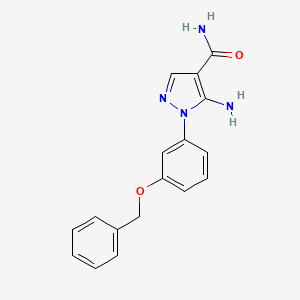

![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

